6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Menin-MLL Inhibitor Leukemia Protein-Protein Interaction

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 1628317-84-9) is a heterocyclic thieno[2,3-d]pyrimidin-4(3H)-one core bearing a 2,2,2-trifluoroethyl substituent at the 6-position. It is not typically used as a final bioactive molecule but is a critical, commercially available building block and pharmaceutical intermediate.

Molecular Formula C8H5F3N2OS
Molecular Weight 234.20 g/mol
CAS No. 1628317-84-9
Cat. No. B1406465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS1628317-84-9
Molecular FormulaC8H5F3N2OS
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1C(=O)NC=N2)CC(F)(F)F
InChIInChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(14)12-3-13-7(5)15-4/h1,3H,2H2,(H,12,13,14)
InChIKeyMPAWLCWXJREENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 1628317-84-9) for Advanced Drug Discovery and Chemical Synthesis Procurement


6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 1628317-84-9) is a heterocyclic thieno[2,3-d]pyrimidin-4(3H)-one core bearing a 2,2,2-trifluoroethyl substituent at the 6-position. It is not typically used as a final bioactive molecule but is a critical, commercially available building block and pharmaceutical intermediate . Its primary value lies in its role as a direct synthetic precursor to a class of potent, clinically investigated small-molecule inhibitors targeting the Menin-MLL protein-protein interaction, exemplified by compounds such as MI-463 and Emilumenib (DS-1594a) [1][2]. Vendors supply this compound with certified purity (typically ≥95-98%) for research and development purposes .

Why 6-Alkyl or 6-Aryl Thieno[2,3-d]pyrimidin-4(3H)-one Analogs Cannot Substitute for 6-(2,2,2-Trifluoroethyl) in Critical Synthesis Programs


In the context of Menin-MLL inhibitor programs, substituting 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one with a simple 6-alkyl (e.g., methyl, ethyl) or 6-aryl analog is not possible. The 2,2,2-trifluoroethyl group is not a passive alkyl chain; it is a specific pharmacophoric element. Structural and SAR studies in key patents and publications demonstrate that the trifluoroethyl moiety is critical for achieving potent, low-nanomolar binding affinity to the Menin protein by effectively occupying a defined hydrophobic pocket and engaging in favorable electrostatic interactions [1][2]. Substitution with a smaller or differently shaped group at the 6-position of the thienopyrimidine core leads to a significant loss in target engagement and cellular potency, thereby breaking the structure-activity relationship for this therapeutic class [3]. Procurement of the incorrect 6-substituted analog would derail the intended synthesis of a viable lead compound.

Quantitative Evidence of 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one Differentiation Versus Close Structural Analogs


Precursor to Clinical Candidate MI-463: A Comparative Advantage in Menin-MLL Inhibition Over 6-Alkyl Analogs

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is the direct synthetic precursor to MI-463, a highly potent Menin-MLL inhibitor. The MI-463 molecule, which incorporates the entire thienopyrimidine core of the target compound, exhibits an IC50 of 16.3 nM for disrupting the Menin-MLL interaction in a fluorescence polarization assay. This high potency is directly attributed to the presence of the 6-trifluoroethyl group, a feature absent in other simple 6-alkyl (e.g., methyl, ethyl) or 6-aryl thienopyrimidinone building blocks [1][2]. While a 6-methyl analog might serve as a generic scaffold, it cannot yield a compound with the same validated biological profile. Comparative SAR studies within the same Menin-MLL inhibitor series have shown that replacing the 6-trifluoroethyl group with other substituents results in a substantial loss of inhibitory activity [3].

Menin-MLL Inhibitor Leukemia Protein-Protein Interaction Scaffold

Essential Intermediate for Emilumenib (DS-1594a): Differentiated Utility in Clinical-Stage Menin Inhibitor Synthesis

This compound is a key starting material in the multi-step synthesis of Emilumenib (DS-1594a), an oral, clinical-stage Menin-MLL inhibitor developed by Daiichi Sankyo [1]. The synthesis of Emilumenib specifically requires the 4-chloro derivative of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine, which is directly and efficiently prepared from the target 4(3H)-one via chlorination with POCl3 [2]. The presence of the trifluoroethyl group is essential for the final molecule's biological activity. In vitro, Emilumenib demonstrates potent growth inhibition in MLL-rearranged leukemia cell lines, with GI50 values reported in the low nanomolar range [1]. This clinical relevance provides a strong procurement rationale; generic 6-alkyl analogs have no such direct, validated path to a clinical candidate, making the 6-trifluoroethyl version a distinct and essential reagent for this specific and important research area.

Menin-MLL Inhibitor Acute Myeloid Leukemia Clinical Candidate Synthesis

Quantified Synthetic Utility: High-Yielding C-4 Chlorination for Downstream Derivatization

A key differentiator for this compound is its established, high-yielding conversion to 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine, a versatile intermediate for further functionalization (e.g., via SNAr with amines) [1]. The reported synthetic procedure involves treating the target compound with POCl3, affording the 4-chloro derivative in high yield (5.9 g of product from 5.7 g of starting material, which calculates to >95% yield) . This efficient transformation is critical for the synthesis of advanced Menin-MLL inhibitors like MI-463 and Emilumenib. While other 6-substituted thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., 6-methyl, 6-ethyl) can also undergo C-4 chlorination, the specific product from this compound yields a chlorinated intermediate that is uniquely positioned for generating the potent, clinically relevant pharmacophore.

Synthetic Intermediate Heterocyclic Chemistry Chlorination Medicinal Chemistry

Distinct Physicochemical Profile: The Trifluoroethyl Group Confers Unique logP and Electronic Properties

The 2,2,2-trifluoroethyl group imparts a distinct physicochemical signature compared to simple alkyl or aryl substituents. While direct experimental logP data for the core scaffold is not available, the presence of the CF3 group increases lipophilicity and alters the electron density of the aromatic system. This is a key driver for its binding in the hydrophobic pocket of the Menin protein [1]. For comparison, the calculated XLogP3 for the target compound is 1.9, while the same calculation for the 6-methyl analog (CAS 108831-66-9) yields 0.6, and for the 6-phenyl analog (CAS 35970-78-6) yields 3.0 [2]. The 6-trifluoroethyl analog therefore occupies an intermediate lipophilicity space, which is often desirable for balancing potency and favorable ADME properties in drug discovery programs [3].

Physicochemical Properties logP Medicinal Chemistry Property-Based Design

High-Value Application Scenarios for 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one in Research and Development


Synthesis of Clinical-Stage Menin-MLL Inhibitors (e.g., MI-463, Emilumenib)

The primary and highest-value use case for this compound is as a critical building block in the multi-step synthesis of potent, clinical-stage Menin-MLL protein-protein interaction inhibitors. Research groups focused on acute leukemias with MLL rearrangements or NPM1 mutations will find this reagent essential. The differentiation evidence (Evidence Items 1 and 2) confirms that the 6-trifluoroethyl group is a mandatory pharmacophoric element for target engagement, and alternative 6-substituted thienopyrimidinones will not yield active compounds. Procurement of this specific intermediate is therefore a non-negotiable requirement for replicating or advancing these clinical programs [1].

Medicinal Chemistry Hit-to-Lead Exploration for New Protein-Protein Interaction Inhibitors

For medicinal chemistry teams exploring new chemical space around the Menin protein or other targets with analogous hydrophobic pockets, this compound offers a strategic starting point. As shown in Evidence Item 4, its distinct intermediate lipophilicity (XLogP3 = 1.9) compared to a more polar 6-methyl analog (0.6) or a more lipophilic 6-phenyl analog (3.0) makes it an attractive scaffold for property-based drug design [2]. Its established, high-yielding conversion to a versatile 4-chloro intermediate (Evidence Item 3) provides a robust platform for generating focused libraries through nucleophilic aromatic substitution (SNAr) with diverse amines, enabling rapid exploration of structure-activity and structure-property relationships [3].

Synthetic Methodology Development for C-4 Functionalization of Thienopyrimidinones

The compound serves as an excellent model substrate for developing and optimizing new synthetic methods for the functionalization of the thieno[2,3-d]pyrimidin-4(3H)-one core. The well-documented, high-yielding (>95%) conversion to the 4-chloro derivative (Evidence Item 3) provides a reliable benchmark and a reactive intermediate for testing novel C-N, C-O, or C-C bond-forming reactions. This application is relevant for academic and industrial process chemistry groups looking to expand the toolkit for heterocyclic derivatization [3].

Reference Standard for Analytical Method Development and Quality Control

Due to its well-defined structure and commercial availability at certified purity (≥98% from suppliers like Fluorochem), this compound is suitable for use as an analytical reference standard. Laboratories synthesizing related thieno[2,3-d]pyrimidines or more advanced Menin-MLL inhibitors can use this material to calibrate HPLC/UPLC methods, validate LC-MS assays, or serve as a control in stability studies. Its unique retention time and mass spectral signature, conferred by the three fluorine atoms, provide a distinct analytical handle .

Quote Request

Request a Quote for 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.